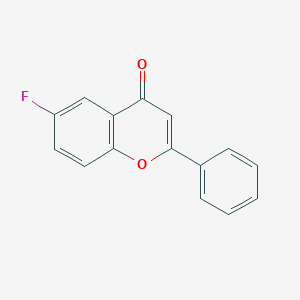

6-Fluoroflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYOSBQKQPUNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294001 | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-82-2 | |

| Record name | 1218-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoroflavone: A Technical Guide for Researchers

CAS Number: 1218-82-2

This technical guide provides an in-depth overview of 6-Fluoroflavone, a synthetic fluorinated flavonoid of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 6-position of the flavone backbone enhances its metabolic stability and biological activity, making it a promising candidate for further investigation. This document outlines its chemical properties, potential biological activities with a focus on its role as a putative Aurora Kinase B inhibitor, and methodologies for its synthesis and evaluation.

Chemical and Physical Properties

6-Fluoroflavone, also known as 6-fluoro-2-phenyl-4H-chromen-4-one, is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below. The fluorine substitution is known to enhance lipophilicity, which can influence its pharmacological profile.[4]

| Property | Value | Reference(s) |

| CAS Number | 1218-82-2 | [1][2][5] |

| Molecular Formula | C₁₅H₉FO₂ | [1][2][5] |

| Molecular Weight | 240.23 g/mol | [1][2][5] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 128-134 °C | [1][2] |

| IUPAC Name | 6-fluoro-2-phenylchromen-4-one | [3][5] |

| Synonyms | 6-Fluoro-2-phenyl-4H-1-benzopyran-4-one | [1][2] |

Biological Activity and Mechanism of Action

Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] 6-Fluoroflavone has been investigated for its potential as an anti-proliferative and pro-apoptotic agent.[6][7]

Anticancer Potential and Aurora Kinase B Inhibition

Recent in silico studies have highlighted 6-Fluoroflavone as a potential inhibitor of Aurora Kinase B (AURKB), a key serine/threonine kinase involved in cell division.[6][7] Overexpression of AURKB is linked to tumorigenesis and is a therapeutic target in oncology.[6][7] Inhibition of AURKB disrupts mitosis, leading to cytokinesis failure, endoreduplication, polyploidy, and ultimately, apoptosis in cancer cells.[6][8]

While specific experimental IC₅₀ values for 6-Fluoroflavone against cancer cell lines or directly against AURKB are not prominently available in the reviewed literature, related fluorinated flavonoids have demonstrated significant anticancer activity. For context, the table below presents IC₅₀ values for some fluorinated isoflavone analogues against the MCF-7 breast cancer cell line.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Isoflavone 4 | MCF-7 | 13.66 | [9] |

| Fluorinated Isoflavone 5 | MCF-7 | 15.43 | [9] |

| Fluorinated Isoflavone 7 | MCF-7 | 11.23 | [9] |

Signaling Pathway

The proposed mechanism of action for 6-Fluoroflavone as an anticancer agent centers on the inhibition of the Aurora Kinase B signaling pathway, which is critical for proper mitotic progression.

Caption: Proposed inhibitory action of 6-Fluoroflavone on the Aurora Kinase B pathway.

Experimental Protocols

Synthesis of 6-Fluoroflavone

A plausible synthetic route would involve the Baker-Venkataraman rearrangement, starting from 2'-hydroxy-5'-fluoroacetophenone. The general workflow for this method is presented below.

Caption: General workflow for 6-Fluoroflavone synthesis via Baker-Venkataraman rearrangement.

Illustrative Protocol (based on general Baker-Venkataraman rearrangement for flavones): [13]

-

Step 1: Esterification: 2'-hydroxy-5'-fluoroacetophenone is dissolved in pyridine. Benzoyl chloride is added, and the exothermic reaction is allowed to proceed. The mixture is then poured into dilute hydrochloric acid to precipitate the ester, 2-benzoyloxy-5'-fluoroacetophenone.

-

Step 2: Rearrangement: The crude ester is dissolved in pyridine, and potassium hydroxide is added. The mixture is heated to facilitate the rearrangement to the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

-

Step 3: Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to effect cyclodehydration, yielding 6-Fluoroflavone. The product is then isolated by pouring the reaction mixture onto ice.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of 6-Fluoroflavone on cancer cell lines, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.[14]

Protocol Outline: [14]

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of 6-Fluoroflavone (typically in a DMSO stock, diluted with culture medium) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

6-Fluoroflavone is a promising synthetic flavonoid with potential applications in oncology. Its proposed mechanism as an inhibitor of Aurora Kinase B provides a strong rationale for its anticancer effects. While quantitative biological data for this specific compound is still emerging, the established activities of related fluorinated flavonoids suggest that 6-Fluoroflavone is a valuable candidate for further synthesis, biological evaluation, and drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to pursue these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 6-Fluoroflavone

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroflavone

Introduction

6-Fluoroflavone is a synthetic organic compound from the flavonoid class, which is a large group of naturally occurring polyphenolic compounds.[1] The core structure of 6-fluoroflavone is the flavone backbone, characterized by a 2-phenylchromen-4-one framework, with a fluorine atom substituted at the 6-position.[1] The introduction of a fluorine atom into the flavone structure can significantly alter its physicochemical and biological properties, such as metabolic stability and lipophilicity, potentially enhancing its pharmacological profile.[1][2]

This compound has garnered interest in medicinal chemistry and drug development due to its potential as an anti-inflammatory, anticancer, and antioxidant agent.[1][3] It is also utilized in the agrochemical field as a precursor for synthesizing bioactive compounds for crop protection.[3] This guide provides a comprehensive overview of the synthesis and characterization of 6-fluoroflavone, aimed at researchers, scientists, and professionals in drug development.

Synthesis of 6-Fluoroflavone

The most common and reliable method for the synthesis of flavones, including 6-fluoroflavone, is through the Baker-Venkataraman rearrangement.[4][5] This multi-step process begins with the esterification of a substituted 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which then undergoes an acid-catalyzed cyclodehydration to yield the final flavone product.[5][6]

Synthetic Pathway

The synthesis of 6-fluoroflavone starts from 5'-fluoro-2'-hydroxyacetophenone and benzoyl chloride. The process involves three key steps:

-

Esterification: The hydroxyl group of 5'-fluoro-2'-hydroxyacetophenone is esterified with benzoyl chloride in the presence of a base like pyridine to form 2-benzoyloxy-5-fluoroacetophenone.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular acyl transfer in the presence of a strong base (e.g., potassium hydroxide) to form the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[4][7]

-

Acid-Catalyzed Cyclization: The diketone is then treated with a strong acid (e.g., sulfuric acid) in a solvent like glacial acetic acid, which catalyzes the cyclization and dehydration to yield 6-fluoroflavone.[5]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 6-fluoroflavone via the Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-Benzoyloxy-5-fluoroacetophenone

-

In a 100 mL round-bottom flask, dissolve 5'-fluoro-2'-hydroxyacetophenone (10.0 mmol) in pyridine (15 mL).

-

To this solution, slowly add benzoyl chloride (15.0 mmol) using a dropping funnel while stirring. An exothermic reaction will occur.

-

Fit the flask with a calcium chloride drying tube and allow the mixture to stand at room temperature for 30 minutes, or until the heat evolution subsides.[5]

-

Pour the reaction mixture into a beaker containing approximately 200 mL of 5% hydrochloric acid and 50 g of crushed ice.

-

Stir the mixture until the ice melts completely. A solid precipitate will form.

-

Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of ice-cold methanol.[5]

-

Dry the crude product, 2-benzoyloxy-5-fluoroacetophenone, in a desiccator.

Step 2: Preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

-

Place the dried 2-benzoyloxy-5-fluoroacetophenone (8.0 mmol) and potassium hydroxide (16.0 mmol) in a 100 mL flask.

-

Add 20 mL of dry pyridine and heat the mixture to 50°C in a water bath with constant stirring.[5]

-

Continue heating and stirring for 1-2 hours. The formation of a solid potassium salt should be observed.[5]

-

Cool the mixture to room temperature and then carefully pour it into 150 mL of 10% aqueous acetic acid.

-

Collect the resulting yellow solid (the 1,3-diketone) by suction filtration, wash with water, and dry it. This crude product can be used in the next step without further purification.[5]

Step 3: Preparation of 6-Fluoroflavone

-

In a 100 mL round-bottom flask, dissolve the crude 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione from the previous step in 30 mL of glacial acetic acid.

-

With stirring, add 1.5 mL of concentrated sulfuric acid to the solution.

-

Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.[5]

-

Pour the hot reaction mixture onto approximately 150 g of crushed ice with stirring.

-

After the ice has melted, collect the crude 6-fluoroflavone product by vacuum filtration.

-

Wash the product thoroughly with water until the filtrate is neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 6-fluoroflavone as a white crystalline solid.[3]

Characterization of 6-Fluoroflavone

The synthesized 6-fluoroflavone should be characterized to confirm its identity, purity, and structure. The following tables summarize the key physical, analytical, and spectroscopic data.

Data Presentation

Table 1: Physical and Analytical Data for 6-Fluoroflavone

| Property | Value | Reference |

| CAS Number | 1218-82-2 | [3][8][9] |

| Molecular Formula | C₁₅H₉FO₂ | [3][8][9] |

| Molecular Weight | 240.23 g/mol | [3][8][9] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 128-134 °C | [3] |

| Purity (Typical) | ≥ 97% (HPLC) | [3] |

| IUPAC Name | 6-fluoro-2-phenylchromen-4-one | [8][9] |

Table 2: Summary of Spectroscopic Data for 6-Fluoroflavone

| Technique | Key Observations (Expected) |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.2 ppm. A singlet for the H-3 proton around δ 6.8 ppm. The fluorine substitution will cause splitting of adjacent proton signals. |

| ¹³C NMR | Carbonyl carbon (C-4) signal around δ 178 ppm. Signals for aromatic carbons between δ 110-165 ppm. Carbon atoms bonded to fluorine will show characteristic coupling (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 240. Characteristic fragmentation patterns of the flavone core, including retro-Diels-Alder fragmentation.[10] |

| IR (KBr) | Strong C=O stretching vibration around 1630-1650 cm⁻¹. C-F stretching vibration around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

| UV-Vis (EtOH) | Two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm), characteristic of the flavone chromophore. |

Experimental Protocols: Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, recrystallized sample is packed into a capillary tube and heated slowly. The range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectra on a 300 MHz or higher NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electron impact (EI) or electrospray ionization (ESI) source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[11]

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[11]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

-

Use a quartz cuvette to hold the sample solution.

-

Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

References

- 1. CAS 1218-82-2: 6-FLUOROFLAVONE | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 6-Fluoroflavone | C15H9FO2 | CID 261395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of polyphenolic compounds of plant origin, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into the flavonoid scaffold has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic potential. Fluorination can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to increased metabolic stability, enhanced lipophilicity, and improved target-binding affinity.[1][3] This guide provides an in-depth technical overview of the biological activities of fluorinated flavonoids, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Fluorinated flavonoids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The introduction of fluorine can enhance the anticancer activity of the parent flavonoid by increasing its ability to penetrate cell membranes and interact with intracellular targets.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various fluorinated flavonoids and chalcones against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | A549 (Lung) | 0.12 | [4] |

| (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | A498 (Kidney) | 0.03 | [4] |

| (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | HeLa (Cervical) | Not specified, but high specificity | [4] |

| (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | HepG2 (Liver) | Not specified, but high specificity | [4] |

| 4'-Fluoroflavonol | A549 (Lung) | 6.13 ± 0.63 | [4] |

| 4'-Chloroflavonol | A549 (Lung) | 3.14 ± 0.29 | [4] |

| 4'-Bromoflavonol | A549 (Lung) | 0.46 ± 0.02 | [4] |

| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 (Breast) | 13.66 | [5] |

| 4'-fluoro-7-hydroxy-2-trifluoromethylisoflavone | MCF-7 (Breast) | 15.43 | [5] |

| 7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavone | MCF-7 (Breast) | 11.73 | [5] |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone | 39 human cancer cell lines | Most effective of those tested | [6] |

| α-Fluorinated chalcone 4c | HeLa (Cervical) | 0.025 | [7] |

| α-Fluorinated chalcone 4c | U937 (Leukemia) | 0.025 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][8][9]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Fluorinated flavonoid compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare a stock solution of the fluorinated flavonoid in DMSO. Serially dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2][8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity

Fluorinated flavonoids have shown promise in modulating inflammatory responses by inhibiting key enzymes and signaling pathways involved in inflammation.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activities of fluorinated flavonoids against key inflammatory mediators.

| Compound | Target | IC50 (µM) | Reference |

| 4-Fluoro-3',4',5'-trimethoxychalcone | Nitric Oxide Production | 0.03 | [10] |

| Apigenin | iNOS | 23 | [11] |

| Wogonin | iNOS | 17 | [11] |

| Luteolin | iNOS | 27 | [11] |

| Baicalein | IL-6 Production | 326 | [12] |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone | 5-Lipoxygenase | Comparable to lead compound | [6] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9][13][14]

Materials:

-

COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and a known inhibitor like celecoxib)

-

96-well white opaque plate

-

Fluorinated flavonoid compound

-

DMSO

-

Arachidonic acid solution

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve the test compounds in DMSO and dilute to the desired concentrations with the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, cofactor, and the test compound or control. Include wells for a no-inhibitor control and a known inhibitor control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[14]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13]

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.

Antimicrobial Activity

The incorporation of fluorine into the flavonoid structure has been shown to enhance antimicrobial activity against a range of bacteria and fungi.[1][8]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various fluorinated flavonoids and chalcones against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated Chalcone (4) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [8] |

| Fluorinated Chalcone (5) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [8] |

| Fluorinated Chalcone (8) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [8] |

| Fluorinated Chalcone (8) | Pseudomonas aeruginosa | 50 | [8] |

| Fluorinated Chalcone (4) | Corynebacterium ulcerans | 50 | [8] |

| Fluorinated Chalcone (5) | Corynebacterium ulcerans | 50 | [8] |

| Fluorinated Chalcone (8) | Corynebacterium ulcerans | 50 | [8] |

| Fluorinated Chalcone 3 | Candida albicans | 15.62 | [15] |

| Fluorinated Chalcone 13 | Candida glabrata | 31.25 | [15] |

| Fluorinated Chalcone 15 | Candida glabrata | 31.25 | [15] |

| Fluorinated Chalcone 21 | Candida glabrata | 31.25 | [15] |

| Fluorinated Chalcone 13 | Candida parapsilosis | 31.25 | [15] |

| Fluorinated Chalcone 15 | Candida parapsilosis | 31.25 | [15] |

| Fluorinated Chalcone 21 | Candida parapsilosis | 31.25 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][10][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fluorinated flavonoid compound

-

DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated flavonoid in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[16]

Neuroprotective Activity

Fluorinated flavonoids are being investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Data

Quantitative data on the neuroprotective effects of fluorinated flavonoids is an emerging area of research. The following table includes representative data.

| Compound | Model of Neurotoxicity | EC50 (µM) | Reference |

| Chalcone Derivative (AN07) | Methylglyoxal-induced apoptosis in SH-SY5Y cells | Protective at 0.01–1.0 µM | [17] |

Experimental Protocol: Amyloid-Beta Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[3][18][19]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Amyloid-beta (1-42) peptide

-

Fluorinated flavonoid compound

-

MTT or LDH assay kit for viability assessment

Procedure:

-

Aβ Preparation: Prepare aggregated Aβ(1-42) oligomers according to established protocols.[3][18]

-

Cell Culture and Treatment: Seed neuronal cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the fluorinated flavonoid for 1-2 hours. Then, expose the cells to a neurotoxic concentration of the prepared Aβ oligomers.

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment: Assess cell viability using the MTT assay (as described in section 1.2) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the Aβ-treated control. Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotection.

Mechanism of Action: Modulation of Signaling Pathways

Fluorinated flavonoids exert their diverse biological effects by modulating various intracellular signaling pathways. One of the key pathways implicated in their anticancer and anti-inflammatory activities is the PI3K/Akt/mTOR pathway.[20][21][22]

Synthesis of Fluorinated Flavonoids

The synthesis of fluorinated flavonoids often begins with the preparation of a fluorinated chalcone precursor, which is then cyclized to form the desired flavonoid scaffold.

Experimental Protocol: Claisen-Schmidt Condensation for Fluorinated Chalcone Synthesis

This is a common method for synthesizing chalcones from an aromatic aldehyde and an acetophenone.[5][16][23]

Materials:

-

Fluorinated aromatic aldehyde or fluorinated acetophenone

-

Substituted acetophenone or aromatic aldehyde

-

Ethanol

-

Aqueous solution of a base (e.g., NaOH or KOH)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of the fluorinated aromatic aldehyde (or acetophenone) and the corresponding acetophenone (or aldehyde) in ethanol in a flask.

-

Base Addition: Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Precipitation: Pour the reaction mixture into cold water or an ice bath to precipitate the chalcone product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Cyclization of Fluorinated Chalcones

Fluorinated chalcones can be converted to various flavonoid classes through different cyclization reactions.

-

Flavones: Oxidative cyclization of 2'-hydroxychalcones using reagents like iodine in DMSO.[5]

-

Flavanones: Intramolecular Michael addition of the hydroxyl group of a 2'-hydroxychalcone, often catalyzed by acid or base.[23]

-

Aurones: Oxidative cyclization of 2'-hydroxychalcones using reagents like mercury(II) acetate.[5]

Conclusion

The strategic incorporation of fluorine into the flavonoid backbone has proven to be a highly effective strategy for enhancing their biological activities. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of fluorinated flavonoids, supported by quantitative data and detailed experimental protocols. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. Further research into the precise molecular mechanisms of action and continued exploration of synthetic methodologies will undoubtedly pave the way for the development of novel and potent fluorinated flavonoid-based drugs for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. neliti.com [neliti.com]

- 4. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment | MDPI [mdpi.com]

- 5. ijpab.com [ijpab.com]

- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 7. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | Scilit [scilit.com]

- 11. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 15. thaiscience.info [thaiscience.info]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Fluoroflavone Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have long been a subject of intense research in medicinal chemistry due to their diverse pharmacological activities. Among the synthetic flavonoids, 6-fluoroflavone and its structural analogues have emerged as a promising scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom at the 6-position of the flavone core can significantly enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 6-fluoroflavone derivatives, with a focus on their potential as anticancer agents.

Synthesis of 6-Fluoroflavone Analogues

The synthesis of 6-fluoroflavone and its derivatives typically involves a multi-step process, beginning with the formation of a chalcone intermediate followed by oxidative cyclization.

Experimental Protocol: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcone precursors. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-fluoroacetophenone)

-

Substituted benzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the flask with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with glacial acetic acid to precipitate the chalcone.

-

Filter the crude chalcone, wash it with cold water until the washings are neutral, and dry it.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Experimental Protocol: Oxidative Cyclization of Fluorinated Chalcones to Flavones

The synthesized fluorinated chalcones can be converted to the corresponding flavones through oxidative cyclization. A common method utilizes iodine in dimethyl sulfoxide (DMSO).

Materials:

-

Fluorinated 2'-hydroxychalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve the fluorinated 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring its completion by TLC.

-

After cooling, pour the reaction mixture into a beaker containing ice-cold water to precipitate the flavone.

-

Filter the crude product, wash it with a solution of sodium thiosulfate to remove excess iodine, and then with water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-fluoroflavone analogue.

Biological Activities and Structure-Activity Relationships

6-Fluoroflavone analogues have demonstrated a wide range of biological activities, with a primary focus on their potential as anticancer agents. The substitution pattern on both the A and B rings of the flavone core plays a crucial role in determining their potency and selectivity.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of 6-fluoroflavone derivatives against various cancer cell lines. The data suggests that the presence and position of hydroxyl and other functional groups significantly influence their anticancer activity.

Table 1: Anticancer Activity of Selected Fluorinated Isoflavone Analogues

| Compound | Cancer Cell Line | IC50 (µM)[2][3] | Normal Cell Line | IC50 (µM)[2][3] | Selectivity Index (SI)[2][3] |

| Fluorinated Isoflavone 1 | MCF-7 | 13.66 | MEF-1 | 75.2 | 5.5 |

| Fluorinated Isoflavone 2 | MCF-7 | 15.43 | MEF-1 | 81.3 | 5.3 |

| Fluorinated Isoflavone 3 | MCF-7 | 11.23 | MEF-1 | 71.6 | 6.4 |

| Daidzein (non-fluorinated) | MCF-7 | 11.87 | MEF-1 | 77.1 | 6.5 |

Note: The data presented is for fluorinated isoflavones, which are structural isomers of flavones. This data provides insight into the potential effects of fluorination on anticancer activity.

A systematic structure-activity relationship study of a broad library of 76 methoxy and hydroxy flavones, including some fluorinated analogues, against breast cancer cell lines highlighted that free hydroxyl groups and the B-ring phenyl groups were essential for enhanced anti-proliferative activities.[4] Substitution of the 4-C=O functionality with a 4-C=S functionality, and incorporation of electron-withdrawing groups at the C-4' position of the B-ring phenyl, also enhanced activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6-Fluoroflavone analogue stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-fluoroflavone analogue in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Molecular Mechanisms

The anticancer effects of 6-fluoroflavone analogues are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Induction of Apoptosis

Many flavone derivatives, including those with fluorine substitutions, have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][6] This is a key mechanism for their anticancer activity. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

References

- 1. Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroflavone, a synthetic derivative of the flavone backbone, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 6-position of the chromen-4-one ring system imparts unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroflavone, detailed experimental protocols for their determination, and an exploration of its potential interactions with key cellular signaling pathways.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Quantitative Data Summary

The known quantitative physicochemical properties of 6-Fluoroflavone are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉FO₂ | [3] |

| Molecular Weight | 240.23 g/mol | [3] |

| Melting Point | 128-134 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Computed XLogP3 | 4.1 | PubChem |

| Predicted pKa | ~8.20 (for a structurally similar fluorinated flavone) | [4] |

| Solubility in Organic Solvents (e.g., Ethanol, DMSO) | ~30 mg/mL (for parent flavone) | [5] |

| Solubility in Aqueous Buffer (1:6 Ethanol:PBS, pH 7.2) | ~0.14 mg/mL (for parent flavone) | [5] |

| Boiling Point | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for compound characterization. The following sections detail standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered 6-Fluoroflavone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.[1]

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[7] For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of 6-Fluoroflavone is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline) in a sealed vial.[8]

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[8]

-

Quantification: The concentration of 6-Fluoroflavone in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve prepared with standard solutions of known concentrations is used for quantification.[8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values.

Protocol: UV-Vis Spectrophotometry

-

Solution Preparation: A series of solutions of 6-Fluoroflavone are prepared in buffers of varying and precisely known pH values.[10][11]

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[10]

-

Data Analysis: The changes in absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are plotted against pH.[12] The pKa is determined from the inflection point of the resulting sigmoidal curve.[12]

Protocol: Potentiometric Titration

-

Solution Preparation: A solution of 6-Fluoroflavone in a suitable solvent (often a water-cosolvent mixture) is prepared.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.[11]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]

-

Data Analysis: The pKa is determined from the pH at the half-equivalence point on the titration curve.[11]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Protocol: HPLC Method

-

System Setup: A reversed-phase HPLC system with a C18 column is used.[13]

-

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used.[13]

-

Standard Injection: A series of standard compounds with known LogP values are injected to calibrate the system.

-

Sample Analysis: 6-Fluoroflavone is injected, and its retention time is measured.

-

Calculation: A linear relationship between the logarithm of the retention factor (k') and the known LogP values of the standards is established. The LogP of 6-Fluoroflavone is then calculated from its retention time using this correlation.

Potential Biological Activity and Signaling Pathways

Flavonoids, as a class, are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2] These effects are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by 6-Fluoroflavone are still under investigation, its structural similarity to other bioactive flavonoids suggests potential interactions with the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[14][15] Many flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[16][17]

Caption: Potential inhibition of the NF-κB signaling pathway by 6-Fluoroflavone.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival.[18][19] Dysregulation of this pathway is a hallmark of many cancers, and flavonoids have been investigated as potential inhibitors.[20][21]

Caption: Postulated inhibitory effect of 6-Fluoroflavone on the PI3K/Akt signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[22][23] Flavonoids have been shown to modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[22][24]

Caption: Hypothetical modulation of the MAPK signaling pathway by 6-Fluoroflavone.

Conclusion

6-Fluoroflavone possesses a distinct set of physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Its favorable lipophilicity and potential to interact with key cellular signaling pathways warrant further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued characterization of this and other novel flavonoid derivatives. A deeper understanding of the structure-activity relationships and the precise molecular targets of 6-Fluoroflavone will be crucial in unlocking its full therapeutic potential.

References

- 1. pennwest.edu [pennwest.edu]

- 2. CAS 1218-82-2: 6-FLUOROFLAVONE | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FLAVONE, 6-FLUORO-3-HYDROXY-3',4'-(METHYLENEDIOXY)- CAS#: 4257-54-9 [amp.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

An In-depth Technical Guide to Di(selenophen-3-yl)methanol (InChI Key: OUYOSBQKQPUNJK-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on di(selenophen-3-yl)methanol. It is important to note that while computed data for this specific molecule is available, extensive experimental validation is lacking in the public domain. The experimental protocols and potential biological activities discussed are based on structurally related compounds and established principles in organoselenium chemistry, providing a framework for future research.

Core Properties of Di(selenophen-3-yl)methanol

Di(selenophen-3-yl)methanol, identified by the InChI Key OUYOSBQKQPUNJK-UHFFFAOYSA-N, is an organoselenium compound characterized by a central methanol core flanked by two selenophene rings. Selenophenes, the selenium analogs of thiophenes, are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of di(selenophen-3-yl)methanol, primarily sourced from the PubChem database (CID 21589472). These values are theoretical and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₈OSe₂ | PubChem |

| Molecular Weight | 290.1 g/mol | PubChem |

| IUPAC Name | di(selenophen-3-yl)methanol | PubChem |

| Canonical SMILES | C1=C[Se]C=C1C(C2=C[Se]C=C2)O | PubChem |

| InChI | InChI=1S/C9H8OSe2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H | PubChem |

| XLogP3 | 2.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 291.89056 | PubChem (Computed) |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed) |

| Heavy Atom Count | 12 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 135 | PubChem (Computed) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to synthesize di(selenophen-3-yl)methanol would involve the reaction of a 3-lithiated selenophene with a suitable carbonyl compound, such as an ester of 3-selenophenecarboxylic acid. This is a standard method for the formation of secondary alcohols from organolithium reagents.

Caption: Proposed synthetic workflow for di(selenophen-3-yl)methanol.

Detailed Hypothetical Protocol

Step 1: Preparation of 3-Lithioselenophene

-

To a solution of 3-bromoselenophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete halogen-metal exchange, forming a solution of 3-lithioselenophene.

Step 2: Synthesis of Di(selenophen-3-yl)methanone

-

To the solution of 3-lithioselenophene, add a solution of ethyl 3-selenophenecarboxylate (0.9 eq) in anhydrous THF, also pre-cooled to -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield di(selenophen-3-yl)methanone.

Step 3: Reduction to Di(selenophen-3-yl)methanol

-

Dissolve the purified di(selenophen-3-yl)methanone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude di(selenophen-3-yl)methanol.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for di(selenophen-3-yl)methanol, the broader class of organoselenium compounds, particularly those containing selenophene moieties, has been investigated for a range of biological activities. These include anticancer, antioxidant, and antifungal properties.[1]

Postulated Mechanism of Action: Redox Modulation

Many organoselenium compounds exert their biological effects through the modulation of cellular redox homeostasis. Selenium's ability to exist in multiple oxidation states allows it to participate in redox cycling, potentially mimicking the activity of glutathione peroxidase (GPx), an important antioxidant enzyme.

A plausible mechanism of action for di(selenophen-3-yl)methanol could involve the disruption of the cellular redox balance in pathological cells, such as cancer or fungal cells, leading to increased oxidative stress and subsequent apoptosis or growth inhibition. A well-studied organoselenium compound, Ebselen, is known to act as a GPx mimic and has shown potent antifungal activity by depleting intracellular glutathione (GSH) and increasing reactive oxygen species (ROS).[2]

Caption: Hypothesized redox cycling mechanism of di(selenophen-3-yl)methanol.

This proposed pathway suggests that di(selenophen-3-yl)methanol could catalytically convert ROS to less harmful species while consuming cellular GSH. In cells with a high basal level of oxidative stress, such as cancer cells, this depletion of the primary antioxidant defense could lead to a toxic accumulation of ROS, triggering programmed cell death.

Future Directions

The therapeutic and scientific potential of di(selenophen-3-yl)methanol remains largely unexplored. Future research should focus on:

-

Validated Synthesis: Development and optimization of a reliable synthetic protocol.

-

Structural Characterization: Full characterization using NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, antifungal, and antioxidant activities against a panel of relevant cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidation of its precise biological targets and signaling pathways.

This technical guide provides a foundational understanding of di(selenophen-3-yl)methanol based on available data and scientific precedent. It is intended to serve as a catalyst for further experimental investigation into this promising, yet understudied, molecule.

References

Potential Therapeutic Targets of 6-Fluoroflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroflavone, a synthetic derivative of the flavone backbone, has emerged as a molecule of interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position can enhance its lipophilicity and metabolic stability, potentially augmenting its pharmacological profile compared to its non-fluorinated counterparts.[1] This technical guide provides a comprehensive overview of the current understanding of 6-fluoroflavone's biological activities, focusing on its potential therapeutic targets. The information presented herein is intended to serve as a resource for researchers and professionals involved in the exploration of novel therapeutic agents.

While research is ongoing, preliminary studies suggest that 6-fluoroflavone may exert anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2] These activities are believed to be mediated through the modulation of various signaling pathways and direct interactions with specific protein targets. This guide will delve into the available quantitative data, detailed experimental methodologies, and the signaling pathways implicated in the action of 6-fluoroflavone.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of 6-fluoroflavone is being investigated across several key areas. The following sections summarize the identified molecular targets and the associated biological activities.

Neuroprotection: GABA-A Receptor Modulation

Flavonoids are known to interact with the central nervous system, and some exhibit neuroprotective properties by modulating neurotransmitter receptors.[3] 6-Fluoroflavone has been investigated for its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.

Quantitative Data: GABA-A Receptor Binding

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Efficacy | Reference |

| 6-Fluoroflavone | GABA-A (Benzodiazepine site) | Radioligand Binding Assay | Not explicitly reported, but shows affinity | Neutralizing Modulator | [4] |

| 6-Bromoflavone | GABA-A (Benzodiazepine site) | Radioligand Binding Assay | 70 | Positive Modulator | [5] |

Note: While a specific Ki value for 6-fluoroflavone is not available in the reviewed literature, its characterization as a neutralizing modulator implies binding to the receptor.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The following is a general protocol adapted from studies on flavonoid-GABA-A receptor interactions.

Objective: To determine the binding affinity (Ki) of 6-fluoroflavone for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat brain cortex membranes (or cells expressing recombinant GABA-A receptors)

-

[3H]-Flunitrazepam (radioligand)

-

6-Fluoroflavone (test compound)

-

Diazepam or Flumazenil (positive control/unlabeled ligand)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final pellet in binding buffer to a specific protein concentration.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of 6-fluoroflavone. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like diazepam).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 6-fluoroflavone concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: GABA-A Receptor Modulation

Anticancer Potential: Targeting Aurora Kinase B

Aurora Kinase B is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression is implicated in the development of various cancers.[6] Flavonoids have been investigated as potential inhibitors of Aurora kinases.[3] A molecular docking study has suggested that fluorinated flavones, including an analog of 6-fluoroflavone, have a strong binding affinity for Aurora Kinase B.[6]

Quantitative Data: Aurora Kinase B Binding (Molecular Docking)

| Compound | Target | Method | Binding Energy (kcal/mol) | Reference |

| 6-Fluoro-3'-Hydroxyflavone | Aurora Kinase B | Molecular Docking | -9.153 | [6] |

Note: This data is from a computational study and awaits experimental validation with 6-fluoroflavone.

Experimental Protocol: In Vitro Aurora Kinase B Inhibition Assay

An in vitro kinase assay is essential to experimentally validate the inhibitory potential of 6-fluoroflavone against Aurora Kinase B and to determine its IC50 value.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-fluoroflavone against Aurora Kinase B.

Materials:

-

Recombinant human Aurora Kinase B

-

Kinase substrate (e.g., a specific peptide or protein like histone H3)

-

[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

6-Fluoroflavone (test compound)

-

Staurosporine or another known Aurora B inhibitor (positive control)

-

Kinase reaction buffer

-

Apparatus for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for non-radioactive assays)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase reaction buffer, Aurora Kinase B enzyme, and the specific substrate.

-

Inhibitor Addition: Add varying concentrations of 6-fluoroflavone to the wells. Include a positive control (known inhibitor) and a no-inhibitor control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity of the phosphorylated substrate. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 6-fluoroflavone relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Inhibition of Aurora Kinase B in Mitosis

Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling

Flavonoids are well-documented for their anti-inflammatory properties, often attributed to their ability to interfere with pro-inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 6-Methoxyflavone | Rat Kidney Mesangial Cells | NO Production Inhibition | 0.192 | [8][9] |

| 6,3´,4´-Trihydroxyflavone | RAW264.7 Macrophages | NO Production Inhibition | 22.1 | [2] |

Note: These values for related flavones provide a benchmark for the potential anti-inflammatory potency of 6-fluoroflavone.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB and to screen for compounds that inhibit its activation.

Objective: To determine if 6-fluoroflavone inhibits NF-κB transcriptional activity.

Materials:

-

HEK293 cells (or another suitable cell line)

-

NF-κB luciferase reporter plasmid

-

A control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

TNF-α or LPS (NF-κB activators)

-

6-Fluoroflavone (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Cell Treatment: After allowing the cells to express the reporter genes, pre-treat them with various concentrations of 6-fluoroflavone for a specific duration.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator like TNF-α or LPS.

-

Cell Lysis: After the stimulation period, lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity by 6-fluoroflavone compared to the stimulated control.

Experimental Protocol: Western Blot Analysis of MAPK and PI3K/Akt Pathways

Western blotting is a standard technique to assess the phosphorylation status of key proteins in signaling pathways, which is indicative of their activation state.

Objective: To determine if 6-fluoroflavone inhibits the phosphorylation of key proteins in the MAPK (e.g., ERK, JNK, p38) and PI3K/Akt pathways.

Materials:

-

Relevant cell line (e.g., macrophages, cancer cells)

-

Stimulant for the pathway of interest (e.g., LPS, growth factors)

-

6-Fluoroflavone (test compound)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells and pre-treat with 6-fluoroflavone before stimulating with the appropriate agonist.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight. Wash the membrane and incubate with the secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the effect of 6-fluoroflavone on pathway activation.

Signaling Pathways: Inhibition of Pro-inflammatory Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of flavone 6-substitutions on GABAA receptors efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoroflavone Molecular Docking: A Technical Guide to Understanding Interactions and Identifying Novel Targets

For Researchers, Scientists, and Drug Development Professionals